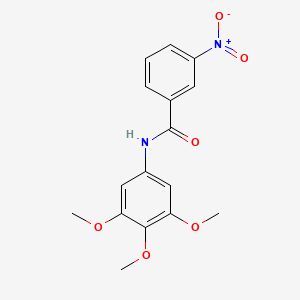
4-(propionylamino)-N-2-pyridinylbenzamide
Descripción general
Descripción
4-(Propionylamino)-N-2-pyridinylbenzamide, also known as PP2A inhibitor 1, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. This compound has been found to inhibit protein phosphatase 2A (PP2A), which is a key regulator of cell growth and survival. In
Mecanismo De Acción
4-(Propionylamino)-N-2-pyridinylbenzamide inhibits 4-(propionylamino)-N-2-pyridinylbenzamide by binding to the catalytic subunit of the enzyme. This prevents 4-(propionylamino)-N-2-pyridinylbenzamide from dephosphorylating its substrates, leading to the accumulation of phosphorylated proteins. This accumulation of phosphorylated proteins can trigger apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its potential applications in cancer research, 4-(Propionylamino)-N-2-pyridinylbenzamide has also been found to have effects on other biochemical and physiological processes. For example, it has been shown to inhibit the replication of the hepatitis C virus and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(Propionylamino)-N-2-pyridinylbenzamide in lab experiments is that it is a specific inhibitor of 4-(propionylamino)-N-2-pyridinylbenzamide. This allows researchers to study the effects of inhibiting 4-(propionylamino)-N-2-pyridinylbenzamide without affecting other phosphatases. However, one limitation of using this compound is that it can be toxic to cells at higher concentrations, which can make it difficult to determine the optimal dose for experiments.
Direcciones Futuras
There are several future directions for research on 4-(Propionylamino)-N-2-pyridinylbenzamide. One area of interest is in developing more potent and selective 4-(propionylamino)-N-2-pyridinylbenzamide inhibitors. Additionally, researchers are exploring the potential of combining 4-(propionylamino)-N-2-pyridinylbenzamide inhibitors with other cancer therapies to enhance their effectiveness. Finally, there is interest in studying the effects of 4-(propionylamino)-N-2-pyridinylbenzamide inhibition on other diseases, such as neurodegenerative disorders.
Aplicaciones Científicas De Investigación
4-(Propionylamino)-N-2-pyridinylbenzamide has been found to have potential applications in cancer research. 4-(propionylamino)-N-2-pyridinylbenzamide is a tumor suppressor that is frequently downregulated in cancer cells. Inhibiting 4-(propionylamino)-N-2-pyridinylbenzamide with 4-(Propionylamino)-N-2-pyridinylbenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
4-(propanoylamino)-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-2-14(19)17-12-8-6-11(7-9-12)15(20)18-13-5-3-4-10-16-13/h3-10H,2H2,1H3,(H,17,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLGLFNCWXZBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4393398.png)
![1,3-dimethyl-5,5-bis[2-oxo-2-(1-piperidinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4393402.png)
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B4393403.png)

![2-{[1-(2-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4393413.png)

![methyl 4-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4393432.png)
![5-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4393438.png)


![2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4393471.png)
![methyl 4-({[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4393481.png)
![ethyl 4-[1-(3-chloro-2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4393502.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4393503.png)